molecular formula C31H64O4Si B15062501 (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid

Cat. No.: B15062501
M. Wt: 528.9 g/mol
InChI Key: PNKOWYLTAHJHOP-NGDRWEMDSA-N
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Description

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid is a stereochemically complex fatty acid derivative with a 16-carbon backbone (hexadecanoic acid). Key structural features include:

  • Hexyl group at position 2 (2S configuration).
  • Hydroxyl group at position 3 (3S configuration).
  • Triisopropylsilyl (TIPS) ether at position 5 (5R configuration).

The TIPS group serves as a sterically bulky protecting group, enhancing hydrophobicity and stability under synthetic conditions . This compound is primarily utilized in organic synthesis, particularly in the construction of stereochemically rich natural products or pharmaceuticals, where selective protection of hydroxyl groups is critical .

Properties

Molecular Formula

C31H64O4Si

Molecular Weight

528.9 g/mol

IUPAC Name

(2S,3S,5R)-2-hexyl-3-hydroxy-5-tri(propan-2-yl)silyloxyhexadecanoic acid

InChI

InChI=1S/C31H64O4Si/c1-9-11-13-15-16-17-18-19-20-22-28(35-36(25(3)4,26(5)6)27(7)8)24-30(32)29(31(33)34)23-21-14-12-10-2/h25-30,32H,9-24H2,1-8H3,(H,33,34)/t28-,29+,30+/m1/s1

InChI Key

PNKOWYLTAHJHOP-NGDRWEMDSA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H]([C@H](CCCCCC)C(=O)O)O)O[Si](C(C)C)(C(C)C)C(C)C

Canonical SMILES

CCCCCCCCCCCC(CC(C(CCCCCC)C(=O)O)O)O[Si](C(C)C)(C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Hexyl Chain: This can be achieved through a Grignard reaction, where a hexyl magnesium bromide reacts with an appropriate aldehyde or ketone.

    Introduction of the Hydroxy Group: The hydroxy group at the 3-position can be introduced via a stereoselective reduction of a ketone intermediate.

    Protection of the Hydroxy Group: The hydroxy group is protected using triisopropylsilyl chloride in the presence of a base like imidazole.

    Formation of the Hexadecanoic Acid Backbone: This involves a series of reactions including esterification, reduction, and oxidation to achieve the desired carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

    Reduction: The ketone or carboxylic acid groups can be reduced back to alcohols using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The triisopropylsilyl group can be substituted with other protecting groups or functional groups using fluoride sources like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC

    Reduction: LiAlH4, NaBH4

    Substitution: TBAF

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various protected or functionalized derivatives

Scientific Research Applications

(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The triisopropylsilyl group can influence the compound’s solubility and stability, affecting its bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, stereochemical, and functional properties of the target compound with its analogs:

Compound Name Substituent at Position 5 Stereochemistry (2,3,5) Functional Group Molecular Weight Key Applications References
(2S,3S,5R)-2-hexyl-3-hydroxy-5-((triisopropylsilyl)oxy)hexadecanoic acid Triisopropylsilyloxy (TIPS) 2S, 3S, 5R Free carboxylic acid ~709 g/mol¹ Organic synthesis, protecting group strategies
(2S,3S,5R)-2-hexyl-3-hydroxy-5-(phenylmethoxy)hexadecanoic acid (CAS 137433-01-3) Benzyloxy (PhCH₂O) 2S, 3S, 5R Acid-amine salt (1:1 complex) Not reported Pharmaceutical intermediates
Benzyl (2S,3S,5S)-2-hexyl-3-benzyloxy-5-(triisopropylsilyloxy)hexadecanoate TIPS and benzyloxy (dual protection) 2S, 3S, 5S Benzyl ester 709.17 g/mol Synthetic intermediates (multistep routes)
(2S,3S,5S)-5-[(N-Formyl-L-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic acid N-Formyl-L-leucyl (peptide moiety) 2S, 3S, 5S Free carboxylic acid ~513 g/mol² Pharmaceutical impurity (Orlistat-related)

¹ Molecular weight calculated based on formula C₃₅H₆₈O₄Si. ² Molecular weight calculated for C₂₉H₅₅NO₆.

Key Observations:

Substituent Variability at Position 5: The TIPS group in the target compound offers superior steric protection compared to benzyloxy or peptide-linked groups, making it resistant to acidic/basic conditions in synthesis . N-Formyl-L-leucyl introduces a peptide bond, altering solubility and enabling interactions with biological targets (e.g., lipase inhibition in Orlistat analogs) .

Stereochemical Differences :

  • The 5R configuration in the target compound contrasts with the 5S configuration in the benzyl ester analog () and Orlistat impurity (). Such stereochemical inversions can drastically alter enzymatic recognition or crystallization behavior .

Functional Group Impact :

  • Free carboxylic acids (target compound and Orlistat impurity) are polar, enabling salt formation or hydrogen bonding, whereas esters (benzyl ester in ) are more lipophilic, favoring organic-phase reactions .

Applications :

  • TIPS-protected derivatives are pivotal in multistep syntheses requiring orthogonal protection .
  • Acid-amine salts (e.g., CAS 137433-01-3) may enhance stability or bioavailability in drug formulations .

Research Findings and Data

Physical Properties:

  • The TIPS group increases molecular weight by ~180 g/mol compared to benzyloxy, reducing solubility in polar solvents .

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